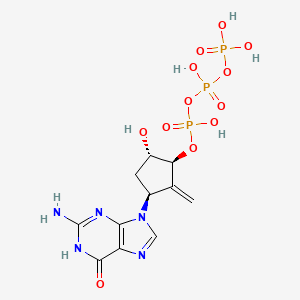
Entecavir triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Entecavir triphosphate is the active form of entecavir, a guanosine nucleoside analogue. It is primarily used as an antiviral agent against the hepatitis B virus. This compound inhibits the replication of the hepatitis B virus by targeting the viral polymerase enzyme, making it a crucial compound in the treatment of chronic hepatitis B infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of entecavir triphosphate involves the phosphorylation of entecavir. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of entecavir are protected using suitable protecting groups to prevent unwanted reactions.
Phosphorylation: The protected entecavir is then subjected to phosphorylation using phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Entecavir triphosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized entecavir derivatives, while substitution reactions can produce various substituted analogues .
Scientific Research Applications
Entecavir triphosphate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving nucleoside analogues and antiviral agents.
Biology: this compound is employed in research on viral replication mechanisms and the development of antiviral therapies.
Medicine: It is a key compound in the treatment of chronic hepatitis B infections and is being investigated for its potential use in other viral infections.
Industry: this compound is used in the pharmaceutical industry for the development and production of antiviral drugs .
Mechanism of Action
Entecavir triphosphate exerts its antiviral effects by inhibiting the hepatitis B virus polymerase enzyme. It competes with the natural substrate, deoxyguanosine triphosphate, and inhibits the three main activities of the viral polymerase:
Base Priming: this compound interferes with the initial priming of the viral DNA.
Reverse Transcription: It inhibits the reverse transcription of the negative strand from the pregenomic messenger RNA.
DNA Synthesis: this compound blocks the synthesis of the positive strand of the viral DNA
Comparison with Similar Compounds
Lamivudine: Another nucleoside analogue used in the treatment of hepatitis B. It is less potent compared to entecavir triphosphate.
Adefovir Dipivoxil: An antiviral agent used for hepatitis B treatment, but with a different mechanism of action.
Telbivudine: A nucleoside analogue with similar antiviral properties but different pharmacokinetic profiles
Uniqueness of this compound: this compound is unique due to its high potency and selectivity for the hepatitis B virus polymerase. It has a higher genetic barrier to resistance compared to other nucleoside analogues, making it a preferred choice for long-term treatment of chronic hepatitis B .
Properties
Molecular Formula |
C11H16N5O12P3 |
|---|---|
Molecular Weight |
503.19 g/mol |
IUPAC Name |
[(1S,3S,5S)-3-(2-amino-6-oxo-1H-purin-9-yl)-5-hydroxy-2-methylidenecyclopentyl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H16N5O12P3/c1-4-5(16-3-13-7-9(16)14-11(12)15-10(7)18)2-6(17)8(4)26-30(22,23)28-31(24,25)27-29(19,20)21/h3,5-6,8,17H,1-2H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t5-,6-,8-/m0/s1 |
InChI Key |
ZTWBIZVVFNIRSF-HAFWLYHUSA-N |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@H]1OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N2C=NC3=C2N=C(NC3=O)N |
Canonical SMILES |
C=C1C(CC(C1OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4R,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B10858380.png)

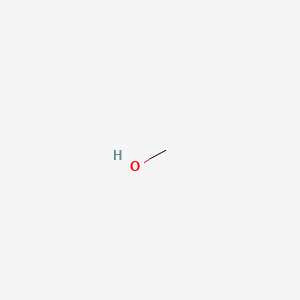
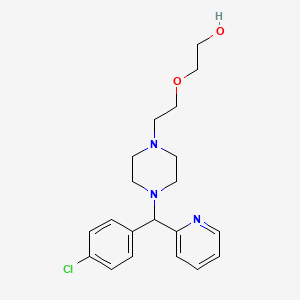
![5-O-[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10858395.png)
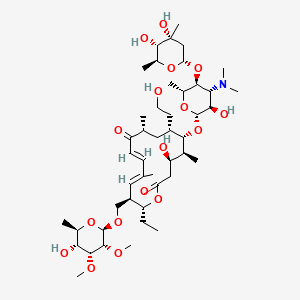
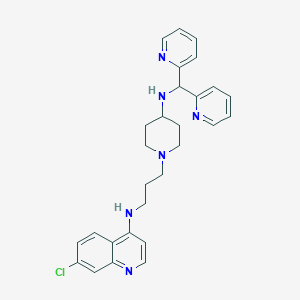
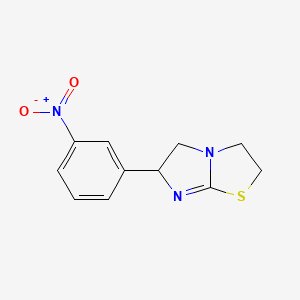
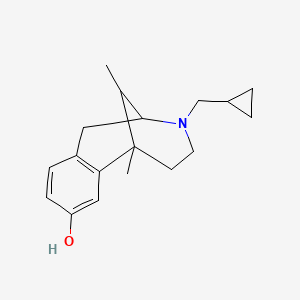
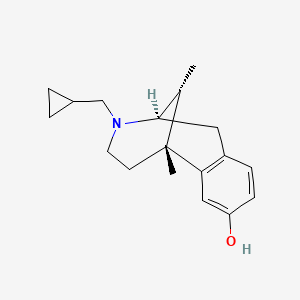
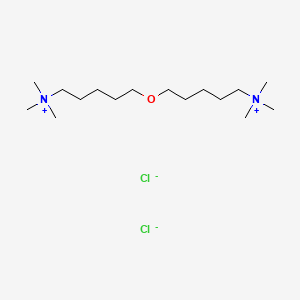

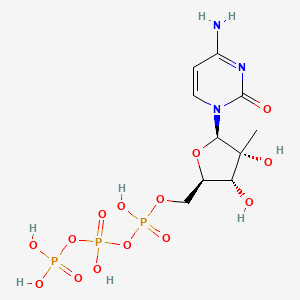
![(1S,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858479.png)
